molecular formula C14H25NO2 B1369176 1-Cyclooctylpiperidine-4-carboxylic acid

1-Cyclooctylpiperidine-4-carboxylic acid

Cat. No.: B1369176
M. Wt: 239.35 g/mol
InChI Key: QTJXURSDKZAODQ-UHFFFAOYSA-N
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Description

1-Cyclooctylpiperidine-4-carboxylic acid is a piperidine derivative featuring a cyclooctyl substituent at the 1-position and a carboxylic acid group at the 4-position. This compound belongs to a class of molecules where the piperidine scaffold is modified with bulky cycloalkyl groups, which are known to influence physicochemical properties and biological interactions.

Properties

IUPAC Name

1-cyclooctylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2/c16-14(17)12-8-10-15(11-9-12)13-6-4-2-1-3-5-7-13/h12-13H,1-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJXURSDKZAODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Cyclooctyl vs. Smaller Cycloalkyl Groups : The cyclooctyl group introduces significant steric bulk and lipophilicity (predicted logP >3), reducing aqueous solubility compared to cyclopentyl (logP ~2.5) or cyclohexyl analogs .
  • Acid-Base Properties : The carboxylic acid group (pKa ~4.5) remains consistent across analogs, but electron-withdrawing groups (e.g., pyrimidinyl) may slightly lower acidity .

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